N-(3,4,5-Trichlorophenyl)succinimide

CAS No.: 27746-63-0

Cat. No.: VC1614624

Molecular Formula: C10H6Cl3NO2

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27746-63-0 |

|---|---|

| Molecular Formula | C10H6Cl3NO2 |

| Molecular Weight | 278.5 g/mol |

| IUPAC Name | 1-(3,4,5-trichlorophenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C10H6Cl3NO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h3-4H,1-2H2 |

| Standard InChI Key | GAIXRKYEBJQENF-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |

| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |

Introduction

Chemical Identity and Properties

Basic Information

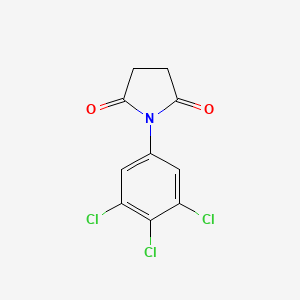

N-(3,4,5-Trichlorophenyl)succinimide is a chlorinated aromatic compound belonging to the N-arylsuccinimide family. It consists of a succinimide ring attached to a trichlorophenyl group, with chlorine atoms at positions 3, 4, and 5 of the phenyl ring. The compound has been employed in various toxicological studies to understand nephrotoxicity mechanisms and structure-activity relationships among similar compounds.

Table 1: Basic Information of N-(3,4,5-Trichlorophenyl)succinimide

| Parameter | Value |

|---|---|

| CAS Number | 27746-63-0 |

| Molecular Formula | C10H6Cl3NO2 |

| Molecular Weight | 278.5 g/mol |

| IUPAC Name | 1-(3,4,5-trichlorophenyl)pyrrolidine-2,5-dione |

| Synonyms | TCPS, N-(3,4,5-trichlorophenyl)-succinimide |

| PubChem Compound ID | 152937 |

Chemical Structure and Identifiers

The chemical structure of N-(3,4,5-Trichlorophenyl)succinimide consists of a five-membered succinimide ring (pyrrolidine-2,5-dione) with a 3,4,5-trichlorophenyl substituent attached to the nitrogen atom. This arrangement creates a compound with distinctive chemical properties and biological activities, particularly in relation to its nephrotoxic potential.

Table 2: Chemical Structure Identifiers of N-(3,4,5-Trichlorophenyl)succinimide

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C10H6Cl3NO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h3-4H,1-2H2 |

| Standard InChIKey | GAIXRKYEBJQENF-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |

| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |

The structure includes three chlorine atoms strategically positioned on the phenyl ring, which significantly influence the compound's physical, chemical, and toxicological properties. The presence of these chlorine atoms at the 3, 4, and 5 positions contributes to the compound's lipophilicity and ability to interact with biological systems, particularly in renal tissues.

Toxicological Properties and Biological Activity

Nephrotoxicity Studies

N-(3,4,5-Trichlorophenyl)succinimide has been extensively studied for its nephrotoxic properties in various animal models. Research has demonstrated that this compound induces significant kidney damage, characterized by proximal tubular necrosis and alterations in renal function parameters.

In a key study, male Fischer 344 rats received a single intraperitoneal injection of N-(3,4,5-Trichlorophenyl)succinimide at doses of 0.4 or 1.0 mmol/kg, with renal function monitored at 24 and 48 hours post-administration. The results showed marked nephrotoxicity characterized by diuresis, increased proteinuria, glucosuria, elevated kidney weight, and increased blood urea nitrogen (BUN) concentration. Histopathological examination revealed extensive proximal tubular necrosis at both doses tested .

Another study compared the nephrotoxic potential of N-(3,4,5-Trichlorophenyl)succinimide with that of N-(3,5-dichlorophenyl)succinimide (NDPS), a related compound. The findings indicated that N-(3,4,5-Trichlorophenyl)succinimide produced diuresis, proteinuria, glucosuria, hematuria, decreased accumulation of p-aminohippurate (PAH) and tetraethylammonium (TEA), and increased blood urea nitrogen and kidney weight in both Sprague-Dawley and Fischer-344 rat strains. The magnitude of these effects was similar to those previously reported for NDPS-induced nephrotoxicity .

Structure-Activity Relationships

Role of Halogen Substitution

The position and type of halogen substitution on the phenyl ring of N-arylsuccinimides significantly influence their nephrotoxic potential. Research has shown that the 3,5-dichloro substitution pattern appears particularly important for nephrotoxicity, while the nature of substitution at the 4-position can either enhance or diminish this effect.

In the case of N-(3,4,5-Trichlorophenyl)succinimide, the addition of a chloro group at the 4-position of N-(3,5-dichlorophenyl)succinimide maintains the compound's nephrotoxic potential. In contrast, substitution with a fluoro group at this position produces a non-nephrotoxic derivative. This finding suggests that the electronic, steric, or lipophilic properties of the substituent at the 4-position play a critical role in determining nephrotoxicity .

The importance of halogen substitution extends to other positions as well. Studies with various N-arylsuccinimides have demonstrated that the pattern and degree of chlorination can significantly affect toxicity profiles. These structure-activity relationships provide valuable insights for designing safer compounds with reduced nephrotoxic potential.

Applications and Research Significance

Research Applications

N-(3,4,5-Trichlorophenyl)succinimide has served as an important tool in toxicological research, particularly in studies investigating mechanisms of chemical-induced nephrotoxicity. Its use has contributed to understanding structure-activity relationships among N-arylsuccinimides and the role of metabolic activation in toxicity.

The compound has been employed in comparative studies to elucidate the impact of structural modifications on toxicity profiles. By comparing the effects of N-(3,4,5-Trichlorophenyl)succinimide with related compounds featuring different halogen substitution patterns, researchers have gained insights into the structural determinants of nephrotoxicity .

Additionally, N-(3,4,5-Trichlorophenyl)succinimide has been used to investigate the role of metabolic pathways in chemical-induced kidney damage. Studies exploring whether arene oxide formation contributes to nephrotoxicity have employed this compound as a tool to test specific mechanistic hypotheses .

Related Compounds and Derivatives

N-(3,4,5-Trichlorophenyl)succinimide belongs to a broader family of N-arylsuccinimides that includes compounds with various biological activities. Some related compounds have been investigated for agricultural applications, particularly as fungicides. For instance, N-(3,5-dichlorophenyl)succinimide (NDPS) has been studied as an experimental agricultural fungicide .

Other related compounds include 2-aryl-N-methylsuccinimides such as phensuximide (PSX), which has been used in the treatment of absence seizures. PSX is described as a mild urotoxicant and is structurally related to N-phenylsuccinimide (NPS) and its antifungal derivatives .

There is also some indication that trichlorophenyl-containing compounds may serve as intermediates in the synthesis of other bioactive molecules. For example, 2,2,2-trifluoro-1-(3,4,5-trichlorobenzene)ethanone has been used as a raw material in the synthesis of lotilanide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume